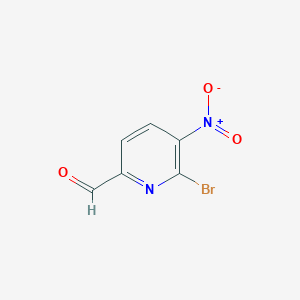

6-bromo-5-nitropyridine-2-carbaldehyde

Descripción

6-Bromo-5-nitropyridine-2-carbaldehyde is a heterocyclic organic compound featuring a pyridine backbone substituted with bromine at position 6, a nitro group at position 5, and an aldehyde functional group at position 2. Its molecular formula is C₆H₃BrN₂O₃ (molecular weight: 247.01 g/mol). This compound is of significant interest in pharmaceutical and agrochemical research due to its reactive aldehyde and electron-withdrawing nitro and bromine groups, which enhance its utility in nucleophilic substitution, condensation, and cross-coupling reactions .

Propiedades

IUPAC Name |

6-bromo-5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXHLXPPHBKWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-nitropyridine-2-carbaldehyde typically involves the nitration of 6-bromopicolinaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production methods for 6-bromo-5-nitropyridine-2-carbaldehyde may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Análisis De Reacciones Químicas

Types of Reactions: 6-bromo-5-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 6-position can be substituted by nucleophiles such as amines and thiols under appropriate conditions.

Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The aldehyde group at the 2-position can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Synthesis

6-Bromo-5-nitropyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs targeting neurological disorders, cancer, and microbial infections. Research indicates that derivatives of this compound have shown promising results as potential anticancer agents due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA, leading to cell death. Studies have demonstrated that 6-bromo-5-nitropyridine-2-carbaldehyde and its derivatives effectively inhibit the growth of various pathogens, including resistant strains of bacteria and fungi .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 6-bromo-5-nitropyridine-2-carbaldehyde is utilized as a building block for synthesizing more complex molecules. It facilitates the creation of diverse chemical entities through various reactions such as nucleophilic substitution and condensation reactions. This versatility makes it an essential reagent in synthetic organic chemistry .

Ligand Development

The compound is also employed in the development of ligands for coordination chemistry. These ligands are crucial for designing new catalysts and materials, enhancing research in chemical reactivity and material properties .

Material Science

Advanced Material Development

In material science, 6-bromo-5-nitropyridine-2-carbaldehyde is explored for its unique chemical properties that contribute to the formulation of advanced materials. This includes polymers and coatings that require specific functionalities for improved performance in various applications .

Agrochemicals

Research in Agrochemical Products

The compound is investigated for its potential use in agrochemicals, contributing to the formulation of effective pesticides and herbicides. Its biological activity against pests positions it as a candidate for developing environmentally friendly agricultural solutions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 6-bromo-5-nitropyridine-2-carbaldehyde:

Mecanismo De Acción

The mechanism of action of 6-bromo-5-nitropyridine-2-carbaldehyde is largely dependent on its functional groups. The nitro group can participate in electron-withdrawing interactions, making the compound more reactive towards nucleophiles. The aldehyde group can form Schiff bases with amines, facilitating various biochemical reactions.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 6-bromo-5-nitropyridine-2-carbaldehyde with structurally related pyridine derivatives:

Reactivity and Electronic Effects

- Nitro Group Position : The nitro group at position 5 in 6-bromo-5-nitropyridine-2-carbaldehyde exerts a strong electron-withdrawing effect, activating the pyridine ring for electrophilic substitution at specific positions. This contrasts with 5-bromo-2-nitropyridine, where the nitro group at position 2 directs reactivity toward meta-substitution .

- Aldehyde vs. Methyl/Chloro : The aldehyde group in the target compound enables condensation reactions (e.g., forming hydrazones or imines), whereas methyl or chloro substituents (e.g., in 6-bromo-2-methyl-3-nitropyridine or 5-bromo-2-chloro-3-nitropyridine) prioritize steric effects or halogen-mediated coupling reactions .

- Bromine Position : Bromine at position 6 (target compound) vs. position 5 (5-bromo-2-pyridinecarboxaldehyde) alters steric accessibility for cross-coupling (e.g., Suzuki-Miyaura reactions) .

Physical and Spectroscopic Properties

- Solubility: The nitro and aldehyde groups in the target compound reduce solubility in non-polar solvents compared to methyl-substituted analogs.

- Melting Points : Nitro-containing derivatives generally exhibit higher melting points (e.g., 6-bromo-5-nitropyridine-2-carbaldehyde >200°C) due to strong intermolecular dipole interactions .

Actividad Biológica

6-Bromo-5-nitropyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

6-Bromo-5-nitropyridine-2-carbaldehyde features a pyridine ring substituted with both bromine and nitro groups, as well as an aldehyde functional group. This unique substitution pattern contributes to its reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of 6-bromo-5-nitropyridine-2-carbaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Protein-Ligand Interactions : Its structure allows for interactions with proteins, potentially affecting signaling pathways or causing conformational changes in target proteins.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS generation, which can lead to apoptosis in cancer cells.

Biological Assays and Findings

Research into the biological activity of 6-bromo-5-nitropyridine-2-carbaldehyde has yielded promising results:

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of pyridine derivatives, including this compound. For instance, derivatives with nitro groups often exhibit enhanced activity against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo-5-nitropyridine-2-carbaldehyde | Staphylococcus aureus | 3.0 μM |

| 6-Bromo-5-nitropyridine-2-carbaldehyde | Escherichia coli | 4.5 μM |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that 6-bromo-5-nitropyridine-2-carbaldehyde exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis through ROS generation has been highlighted in multiple studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.0 | ROS-mediated apoptosis |

| MCF-7 | 15.5 | Enzyme inhibition leading to cell cycle arrest |

These results indicate the compound's potential utility in cancer therapy .

Case Studies

A notable case study involved the synthesis of various derivatives of 6-bromo-5-nitropyridine-2-carbaldehyde and their evaluation for anticancer properties. The study found that modifications at the nitrogen position significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.